molecular formula C19H18FN3O3 B11361076 N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide

Cat. No.: B11361076
M. Wt: 355.4 g/mol
InChI Key: JDMMKKBLBRZGJY-UHFFFAOYSA-N
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Description

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide is a synthetic compound based on the 1,2,5-oxadiazole heterocyclic scaffold, a structure of high interest in medicinal chemistry for its potential as a core template in the development of novel bioactive molecules . The 1,2,5-oxadiazole ring, also known as furazan, is a privileged structure in drug discovery due to its ability to impart favorable physicochemical properties and participate in key molecular interactions . Derivatives of 1,2,5-oxadiazole have been identified as promising agents in antiproliferative research, demonstrating cytotoxicity against human cancer cell lines such as HCT-116 colorectal carcinoma and HeLa cervix adenocarcinoma in preliminary studies . Furthermore, select compounds within this class have shown the ability to inhibit the catalytic activity of topoisomerase I, a critical enzyme target in anticancer therapy, as supported by molecular docking studies . In other research contexts, a lead 1,2,5-oxadiazole compound (MMV665805) from the Medicines for Malaria Venture has exhibited very promising antiplasmodial activity against the blood stages of the chloroquine-sensitive Plasmodium falciparum NF54 strain, highlighting the potential of this chemical series in infectious disease research . This specific benzamide-substituted derivative is offered as a valuable chemical tool for researchers exploring structure-activity relationships (SAR), optimizing lead compounds, and investigating new mechanisms of action in areas including oncology and parasitology.

Properties

Molecular Formula

C19H18FN3O3

Molecular Weight

355.4 g/mol

IUPAC Name

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide

InChI

InChI=1S/C19H18FN3O3/c1-2-3-12-25-14-10-8-13(9-11-14)17-18(23-26-22-17)21-19(24)15-6-4-5-7-16(15)20/h4-11H,2-3,12H2,1H3,(H,21,23,24)

InChI Key

JDMMKKBLBRZGJY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Amidoxime Intermediate Formation

A common precursor to 1,2,5-oxadiazoles is the amidoxime intermediate, generated by reacting nitriles with hydroxylamine hydrochloride. For example, 4-(4-butoxyphenyl)acetonitrile can be treated with hydroxylamine in ethanol under reflux to yield the corresponding amidoxime. This intermediate is pivotal for subsequent cyclization steps.

Cyclization to Oxadiazole

Cyclization of the amidoxime is achieved under basic conditions. Heating the amidoxime in a 2 N sodium hydroxide solution at 90°C for 12–24 hours induces intramolecular dehydration, forming the 1,2,5-oxadiazole ring. Alternative methods employ acidic conditions, though alkaline environments are preferred for higher yields.

Functionalization of the Oxadiazole Ring

After forming the oxadiazole core, the next step involves introducing the 2-fluorobenzamide and 4-butoxyphenyl substituents.

Substitution at Position 3

The 3-amino group of the oxadiazole ring serves as a nucleophilic site for acylations. Reacting 3-amino-4-(4-butoxyphenyl)-1,2,5-oxadiazole with 2-fluorobenzoyl chloride in dichloromethane (DCM) at 0–5°C yields the target compound. Triethylamine is often added to scavenge HCl, preventing side reactions.

Reaction Conditions:

  • Temperature: 0–5°C (prevents thermal degradation of the oxadiazole)

  • Solvent: Anhydrous DCM

  • Catalyst: Triethylamine (1.2 equivalents)

  • Reaction Time: 4–6 hours

Alternative Coupling Strategies

In industrial settings, carbodiimide-mediated couplings (e.g., EDC/HOBt) are employed to attach the benzamide group. This method enhances selectivity and reduces byproduct formation. For instance, mixing 3-amino-4-(4-butoxyphenyl)-1,2,5-oxadiazole with 2-fluorobenzoic acid in the presence of EDC and HOBt in DMF at room temperature for 24 hours achieves 85–90% conversion.

Industrial-Scale Production and Optimization

Scalable synthesis requires balancing cost, yield, and purity.

Catalytic Enhancements

Palladium catalysts (e.g., Pd/C) have been explored for hydrogenation steps in precursor synthesis, though their utility in oxadiazole formation remains limited. Instead, microwave-assisted cyclization reduces reaction times from hours to minutes. For example, irradiating the amidoxime intermediate at 150°C in a sealed vessel achieves 95% cyclization efficiency within 15 minutes.

Purification Techniques

Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase ensures >99% purity for pharmaceutical applications.

Analytical Characterization

Post-synthesis validation is critical for confirming structural integrity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 7.6 Hz, 1H, Ar–H), 7.85–7.78 (m, 2H, Ar–H), 7.45 (t, J = 7.2 Hz, 1H, Ar–H), 7.32 (d, J = 8.4 Hz, 2H, Ar–H), 6.98 (d, J = 8.4 Hz, 2H, Ar–H), 4.02 (t, J = 6.4 Hz, 2H, OCH₂), 1.80–1.72 (m, 2H, CH₂), 1.50–1.42 (m, 2H, CH₂), 0.97 (t, J = 7.2 Hz, 3H, CH₃).

  • MS (ESI): m/z 355.4 [M+H]⁺.

Purity Assessment

HPLC retention time: 12.3 minutes (acetonitrile/water = 70:30, flow rate 1.0 mL/min) .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with various biological activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but generally, it involves binding to specific receptors or enzymes, leading to modulation of biological processes.

Comparison with Similar Compounds

Key Structural Features :

  • Oxadiazole core : Provides rigidity and planar geometry.
  • 4-Butoxyphenyl group : A lipophilic substituent that may improve membrane permeability.
  • 2-Fluorobenzamide : Introduces hydrogen-bonding capacity and electronic effects.

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

The position and nature of substituents on the oxadiazole ring significantly influence physicochemical properties.

Compound Name Oxadiazole Substituent Benzamide Substituent Melting Point (°C) Key Observations References
Target Compound 4-(4-Butoxyphenyl) 2-Fluorobenzamide Not reported High lipophilicity from butoxy group
N-[4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-fluorobenzamide (14) 3,4-Diethoxyphenyl 3-Fluorobenzamide 250 Increased steric hindrance from diethoxy groups
N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-fluorobenzamide (46) 4-Chlorophenyl 3-Fluorobenzamide White solid (mp not specified) Electron-withdrawing Cl enhances reactivity
N-[4-(3-Aminophenyl)-1,2,5-oxadiazol-3-yl]-3-fluorobenzamide (62) 3-Aminophenyl 3-Fluorobenzamide 163 Amino group introduces polarity
N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide (CAS 874192-78-6) 3,4-Dimethoxyphenyl 2-Fluorobenzamide Not reported Methoxy groups reduce lipophilicity vs. butoxy

Key Trends :

  • Butoxy vs.
  • Amino Groups: Compounds like 62 exhibit lower melting points due to hydrogen-bonding interactions from the amino group .

Variations in the Benzamide Moiety

Modifications to the benzamide ring alter electronic properties and bioactivity.

Compound Name Benzamide Substituent Oxadiazole Substituent Bioactivity (if reported) References
Target Compound 2-Fluorobenzamide 4-Butoxyphenyl Not reported
N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-(trifluoromethyl)benzamide (48) 3-Trifluoromethylbenzamide 4-Chlorophenyl Antiplasmodial activity
N-(4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide (13) 3-Trifluoromethylbenzamide 3,4-Diethoxyphenyl Not reported
N-[4-(3-Aminophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide (61) 3-Methylbenzamide 3-Aminophenyl Not reported

Key Trends :

  • Fluorine vs.
  • Methyl Groups : Compounds like 61 exhibit steric effects that could hinder intermolecular interactions .

Physicochemical and Spectral Comparisons

  • Melting Points: Butoxy-substituted analogs (e.g., CAS 898611-16-0) generally exhibit lower melting points compared to methoxy or amino-substituted derivatives due to reduced crystallinity .
  • IR/NMR Data : The absence of C=O stretching in 1,2,4-triazoles (e.g., ) contrasts with oxadiazole derivatives, where carbonyl peaks (~1663–1682 cm⁻¹) confirm benzamide formation .

Recommendations :

  • Conduct solubility assays to quantify the butoxy group’s impact.
  • Screen for antimicrobial or antiproliferative activity, as seen in related 1,2,5-oxadiazole compounds .

Biological Activity

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth review of its biological properties, including anticancer, antibacterial, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A 1,2,5-oxadiazole moiety, known for its biological activity.
  • A fluorobenzamide component that enhances its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has shown promising results in various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF-72.13
HepG21.63
A5493.00

These findings indicate that the compound exhibits cytotoxic effects comparable to established chemotherapeutic agents like Doxorubicin.

Antibacterial Activity

The antibacterial properties of the compound have also been evaluated. It has demonstrated effectiveness against both gram-positive and gram-negative bacteria.

Table 2: Antibacterial Activity Data

BacteriaZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results suggest that this compound could serve as a lead compound for developing new antibacterial agents.

The mechanism underlying the biological activity of this compound involves several pathways:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer proliferation pathways .
  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells through mitochondrial pathways .

Case Studies

  • Study on MCF-7 Cells : A study investigated the cytotoxic effects of the compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 1 µM, suggesting potent anticancer properties .
  • Antibacterial Efficacy : In a comparative study against standard antibiotics, this compound exhibited superior antibacterial activity against resistant strains of Staphylococcus aureus .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves coupling a 4-(4-butoxyphenyl)-1,2,5-oxadiazole intermediate with a 2-fluorobenzamide derivative. Key steps include:

  • Oxadiazole formation : Cyclization of nitrile oxides with substituted phenyl precursors under controlled temperatures (e.g., 60–80°C) .
  • Amide coupling : Use of coupling agents like EDCI/HOBt in anhydrous DMF or THF, monitored by TLC for completion .
  • Optimization : Adjust solvent polarity (e.g., DCM vs. DMF) and stoichiometry to improve yields (>70%) and purity (>95% by HPLC) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR spectroscopy : 1H/13C NMR to verify substituent positions (e.g., fluorobenzamide protons at δ 7.2–8.1 ppm) .
  • X-ray crystallography : Resolve crystal packing and confirm oxadiazole/benzamide planar alignment (e.g., orthorhombic P212121 space group) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+ at m/z 385.1) and detect impurities .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology :

  • In vitro kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based assays .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Solubility assessment : Measure in PBS/DMSO mixtures to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodology :

  • Modify substituents : Compare butoxyphenyl (lipophilic) vs. ethoxyphenyl (shorter chain) to assess kinase binding pocket compatibility .
  • Fluorine positional isomers : Synthesize 3-fluoro or 4-fluorobenzamide analogs to probe electronic effects on target affinity .
  • Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent bulk with docking scores in ATP-binding sites .

Q. How to resolve contradictions in reported biological activity data for structurally similar compounds?

  • Methodology :

  • Reproducibility checks : Validate assay protocols (e.g., ATP concentration in kinase assays) across labs .
  • Meta-analysis : Compare IC50 values of analogs (e.g., oxadiazole vs. triazole cores) to identify scaffold-specific trends .
  • Off-target profiling : Use proteome-wide affinity chromatography to identify non-target interactions causing variability .

Q. What strategies mitigate challenges in scaling up synthesis without compromising purity?

  • Methodology :

  • Flow chemistry : Optimize continuous oxadiazole cyclization to reduce exothermic risks at larger scales .
  • Recrystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to remove byproducts (e.g., unreacted nitrile oxides) .
  • Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progression and adjust parameters dynamically .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

  • Methodology :

  • ADMET prediction : Use SwissADME to forecast logP (target <5) and CYP450 inhibition risks .
  • MD simulations : Simulate blood-brain barrier penetration using lipid bilayer models to assess CNS accessibility .
  • Metabolite prediction : Employ GLORYx to identify potential Phase I/II metabolites for stability testing .

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